Mono-(2-ethylhexyl) phthalate-d4

Description

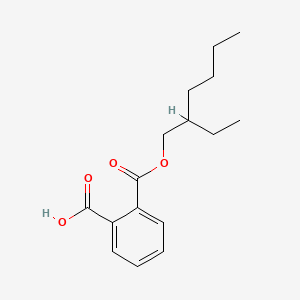

Mono(2-ethylhexyl) phthalate is the mono(2-ethylhexyl) ester of benzene-1,2-dicarboxylic acid. It is functionally related to a 2-ethylhexan-1-ol. It is a conjugate acid of a mono(2-ethylhexyl) phthalate(1-).

Monoethylhexyl phthalic acid (MEHP) is an active metabolite of Bis(2-ethylhexyl)phthalate (DEHP). DEHP measured from the blood of pregnant women have been significantly associated with the decreased penis width, shorter anogenital distance, and the incomplete descent of testes of their newborn sons, replicating effects identified in animals. DEHP hydrolyzes to MEHP via the enzyme Bis(2-ethylhexyl)phthalate acylhydrolase(3.1.1.60)and subsequently to phthalate salts. The released alcohol is susceptible to oxidation to the aldehyde and carboxylic acid.

RN given refers to parent cpd

Properties

CAS No. |

1276197-22-8 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/i6D,7D,9D,10D |

InChI Key |

DJDSLBVSSOQSLW-NECLWFIRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC)[2H])[2H] |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

boiling_point |

greater than 572 °F at 760 mmHg (NTP, 1992) |

density |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink |

flash_point |

greater than 200 °F (NTP, 1992) |

physical_description |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992) Solid |

Related CAS |

25425-73-4 (hydrochloride salt) |

solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Synonyms |

Mono(2-ethylhexyl) Phthalate-d4; 2-Ethylhexyl Hydrogen Phthalate-d4; Phthalic Acid-d4 Mono(2-ethylhexyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester; MEHP-d4; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) is the deuterium-labeled analogue of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP). MEHP is the primary and bioactive metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to the ubiquity of DEHP in consumer products, there is significant scientific interest in its metabolic fate and toxicological effects. MEHP-d4 serves as a crucial internal standard for the accurate quantification of MEHP in biological and environmental samples using mass spectrometry-based techniques.[1][2][3] Its near-identical physicochemical properties to the unlabeled MEHP, with a distinct mass difference, allow for precise correction of analytical variability during sample preparation and analysis.[1][2]

This technical guide provides a comprehensive overview of the known chemical properties of MEHP-d4, detailed experimental protocols for their determination, and a visualization of its metabolic context.

Chemical and Physical Properties

The chemical and physical properties of MEHP-d4 are summarized in the table below. These values are primarily sourced from chemical supplier specifications and databases. It is important to note that some properties, such as the boiling point, are often reported for the unlabeled analogue and should be considered as close approximations for the deuterated compound.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid | |

| Synonyms | MEHP-d4; Phthalic acid mono-2-ethylhexyl ester-d4; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester | |

| CAS Number | 1276197-22-8 | |

| Molecular Formula | C₁₆H₁₈D₄O₄ | |

| Molecular Weight | 282.37 g/mol | |

| Appearance | Colorless to Light Beige Oil to Semi-Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL with ultrasonic and warming). | |

| Boiling Point | 408.9 ± 28.0 °C at 760 mmHg (for unlabeled MEHP) | |

| Melting Point | Not precisely determined (described as a low melting solid) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Storage Conditions | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage. | |

| Purity | Typically >95% (HPLC); >98% atom D |

Metabolic Pathway of DEHP to MEHP

MEHP-d4 is utilized as an internal standard to study the metabolism of DEHP. The initial and primary metabolic step is the hydrolysis of DEHP to MEHP. This biotransformation is a critical activation step, as MEHP is considered more toxic than its parent compound.

Caption: Metabolic conversion of DEHP to its primary metabolite, MEHP.

Experimental Protocols

Detailed experimental protocols for determining the chemical properties of MEHP-d4 are not extensively published. Therefore, the following sections provide generalized methodologies based on standard practices for similar organic compounds, which can be adapted for MEHP-d4.

Determination of Solubility

Objective: To determine the solubility of MEHP-d4 in various organic solvents.

Methodology (based on standard laboratory procedures):

-

Sample Preparation: Accurately weigh a small amount of MEHP-d4 (e.g., 10 mg) into a series of glass vials.

-

Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 1 mL of methanol, chloroform, DMSO) in incremental amounts.

-

Equilibration: Vigorously vortex the vials after each solvent addition. For poorly soluble compounds, gentle warming and sonication can be applied to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved. The solubility is expressed as the concentration at which no solid particles are visible.

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the filtrate can be determined using a suitable analytical technique such as HPLC or GC-MS.

Determination of Melting Point

Objective: To determine the melting point range of MEHP-d4.

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount of MEHP-d4 into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.

Determination of Boiling Point

Objective: To determine the boiling point of MEHP-d4.

Methodology (Micro boiling point determination):

-

Sample Preparation: Place a small amount of MEHP-d4 into a small test tube.

-

Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube containing the liquid.

-

Heating: Heat the test tube in a suitable heating bath (e.g., oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Analytical Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and structure of MEHP-d4.

A. Mass Spectrometry (MS) Protocol (General for LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of MEHP-d4 in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Chromatographic Separation (LC): Inject the sample into a liquid chromatograph equipped with a C18 column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid to aid ionization.

-

Mass Spectrometric Detection (MS/MS): The eluent from the LC is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in a mode to detect the precursor ion of MEHP-d4 and its characteristic product ions. The fragmentation pattern of MEHP typically shows a loss of the 2-ethylhexyl group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve an appropriate amount of MEHP-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis: The ¹H NMR spectrum of MEHP would show signals corresponding to the aromatic protons and the protons of the 2-ethylhexyl group. For MEHP-d4, the signals for the aromatic protons would be absent or significantly reduced due to deuterium (B1214612) substitution. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Logical Workflow for MEHP-d4 as an Internal Standard

The primary application of MEHP-d4 is as an internal standard in quantitative analytical methods. The following diagram illustrates the logical workflow for its use.

Caption: A logical workflow for the use of MEHP-d4 as an internal standard.

Conclusion

This compound is an indispensable tool for researchers studying the environmental fate and toxicology of DEHP. Its chemical properties closely mimic those of its unlabeled counterpart, making it an ideal internal standard for accurate and precise quantification. This guide provides a summary of its key chemical properties and outlines generalized experimental protocols for their determination, offering a valuable resource for scientists in the field. The provided diagrams illustrate its metabolic origin and its application in analytical workflows, further aiding in the understanding of its scientific utility.

References

In-Depth Technical Guide: Synthesis and Purification of Mono-(2-ethylhexyl) phthalate-d4

This technical guide provides a comprehensive overview of the synthesis and purification of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4), a deuterated internal standard crucial for accurate quantification of its non-labeled counterpart in various matrices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation of this important metabolite of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP).

Introduction

Mono-(2-ethylhexyl) phthalate (MEHP) is the primary and biologically active metabolite of the widely used plasticizer Di-(2-ethylhexyl) phthalate (DEHP). Due to the endocrine-disrupting properties of DEHP and its metabolites, there is a significant need for precise analytical methods to monitor human exposure. Stable isotope-labeled internal standards, such as MEHP-d4, are essential for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. The deuterium-labeled analogue, MEHP-d4, co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample processing.

This guide details the synthetic route to MEHP-d4, focusing on the incorporation of the deuterium (B1214612) label, and outlines a suitable purification strategy to obtain the compound in high purity.

Synthesis of this compound

The synthesis of MEHP-d4 is achieved through the esterification of commercially available phthalic anhydride-d4 with 2-ethylhexanol. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and formation of the monoester.

Starting Materials and Reagents

A critical starting material for the synthesis of MEHP-d4 is phthalic anhydride-d4, where the four hydrogen atoms on the aromatic ring are replaced with deuterium.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Phthalic anhydride-d4 | 75935-32-9 | C₈D₄O₃ | 152.14 | ≥ 98 atom % D[1] |

| 2-Ethylhexanol | 104-76-7 | C₈H₁₈O | 130.23 | N/A |

| p-Toluenesulfonic acid | 104-15-4 | C₇H₈O₃S | 172.20 | N/A |

| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |

| Pyridine (B92270) | 110-86-1 | C₅H₅N | 79.10 | Anhydrous |

Experimental Protocol: Esterification of Phthalic Anhydride-d4

The following protocol is a representative procedure based on the established synthesis of non-deuterated MEHP and general principles of esterification.[2]

Reaction Scheme:

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride-d4 (1.0 eq).

-

Add anhydrous toluene to the flask to dissolve the anhydride.

-

Add 2-ethylhexanol (1.0 - 1.2 eq) to the reaction mixture. An excess of the alcohol can be used to drive the reaction towards the product.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Alternatively, a base catalyst such as pyridine can be used.[2]

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification.

Purification of this compound

The purification of MEHP-d4 is a critical step to remove unreacted starting materials, particularly 2-ethylhexanol, and any side products. The separation of MEHP from 2-ethylhexanol has been noted to be challenging.[2] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a suitable method for obtaining high-purity MEHP-d4.

Purification Protocol: Preparative HPLC

Instrumentation and Conditions:

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B. |

| Flow Rate | 20-40 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | Dependent on the concentration of the crude sample dissolved in a suitable solvent (e.g., acetonitrile). |

Procedure:

-

Dissolve the crude MEHP-d4 in a minimal amount of a suitable solvent, such as acetonitrile.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Set up the preparative HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run the gradient elution to separate the components.

-

Collect the fractions corresponding to the MEHP-d4 peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Characterize the final product for purity and identity.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material Isotopic Purity (Phthalic anhydride-d4) | ≥ 98 atom % D | [1] |

| Typical Final Product Purity (by HPLC) | ≥ 95% | |

| Reported Yield (for non-deuterated MEHP) | ~50% |

Note: The yield for the deuterated synthesis may vary and should be determined experimentally.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

References

Stability and Storage of Mono-(2-ethylhexyl) phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4). As a deuterated internal standard, maintaining the chemical and isotopic integrity of MEHP-d4 is critical for accurate and reproducible analytical results in research and drug development. This document summarizes key stability data, outlines experimental protocols for stability assessment, and presents a visual guide to the factors influencing its stability.

Core Stability and Storage Recommendations

This compound is a stable, non-radioactive isotopically labeled compound.[1] Its stability is primarily influenced by environmental factors such as temperature, pH, and light, similar to its non-deuterated counterpart.[1] The deuterium (B1214612) labels in MEHP-d4 are on the benzene (B151609) ring, a position that is not readily exchangeable, ensuring good isotopic stability under typical laboratory conditions.

For optimal stability, MEHP-d4 should be stored under the following conditions:

-

Temperature: For long-term storage, it is recommended to store MEHP-d4 solutions at -20°C or lower.[2] For short-term storage, refrigeration at 2°C to 8°C is suitable.[2][3]

-

Light: To prevent potential photodegradation, MEHP-d4 should be stored in the dark or in amber glass vials.

-

Container: Use well-sealed, airtight containers to prevent solvent evaporation and contamination. For solutions, consider aliquoting into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.

Quantitative Stability Data

| Parameter | Condition | Observation | Compound Type | Citation |

| Temperature | -70°C | No degradation observed for up to 1 year, including multiple freeze-thaw cycles. | Urinary Phthalate (B1215562) Metabolites | |

| 4°C | Decrease in total concentrations observed over time. | Urinary Phthalate Metabolites | ||

| 25°C | Decrease in total concentrations observed over time. | Urinary Phthalate Metabolites | ||

| Room Temp | Estimated half-life of ~6 months to >2 years for various phthalate metabolites. | Urinary Phthalate Metabolites | ||

| pH | Neutral (pH 7) | Hydrolysis rates are negligible. | Phthalate Esters | |

| Acidic | Hydrolysis occurs but is estimated to be four orders of magnitude slower than alkaline hydrolysis. | Phthalate Esters | ||

| Alkaline | Substantially increased rate of hydrolysis. | Phthalate Esters | ||

| 2.5 - 7 | Recommended range to minimize isotopic exchange. | Deuterated Standards | ||

| Light | UV Irradiation | Photodegradation of phthalate esters has been demonstrated. | Phthalate Esters |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on MEHP-d4. These should be adapted based on the specific laboratory conditions and analytical instrumentation.

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of MEHP-d4 under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of MEHP-d4 in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration. Aliquot the solution into multiple amber glass vials with tightly sealed caps.

-

Storage: Store the vials at the recommended long-term storage temperature (e.g., -20°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

-

Analysis: At each time point, retrieve a set of vials. Allow them to equilibrate to room temperature before opening. Analyze the concentration of MEHP-d4 using a validated analytical method, such as LC-MS/MS.

-

Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A significant change in concentration (e.g., >10%) may indicate degradation.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of MEHP-d4 under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of MEHP-d4 in appropriate solvents.

-

Stress Conditions: Expose the solutions to various stress conditions in separate experiments:

-

Acidic: Add a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Basic: Add a dilute base (e.g., 0.1 M NaOH) and incubate at room temperature.

-

Oxidative: Add a dilute oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Photolytic: Expose the solution to a controlled UV light source.

-

Thermal: Incubate the solution at a high temperature (e.g., 80°C).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating method (e.g., LC-MS/MS) capable of separating the parent compound from any degradation products.

-

Data Evaluation: Monitor for a decrease in the peak area of MEHP-d4 and the appearance of new peaks corresponding to degradation products.

Factors Affecting MEHP-d4 Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of MEHP-d4.

References

Commercial Suppliers and Technical Guidance for Mono-(2-ethylhexyl) phthalate-d4 Analytical Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for the Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) analytical standard. It also details its application as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the determination of its non-labeled counterpart, Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This guide is intended for researchers, scientists, and professionals in drug development and environmental health who require accurate and reliable quantification of MEHP in various biological and environmental matrices.

Commercial Availability of MEHP-d4 Analytical Standard

A critical component for any quantitative analytical method is the availability of high-purity analytical standards. MEHP-d4, a deuterium-labeled internal standard, is essential for isotope dilution mass spectrometry, a technique that offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Several reputable commercial suppliers offer MEHP-d4 analytical standards. The following table summarizes the product offerings from some of the key suppliers.

| Supplier | Product Name | Purity | Available Quantities | Format |

| CRM LABSTANDARD | Mono(ethylhexyl) Phthalate-D4 | ≥ 95% | 10 mg | Neat |

| LGC Standards | Mono(2-ethylhexyl) Terephthalate-d4 | - | 1 mg, 10 mg | Neat |

| MedChemExpress | This compound | - | - | - |

| BOC Sciences | Mono-2-ethylhexyl phthalate-[d4] | - | - | - |

Note: Purity and available quantities for some suppliers are not explicitly stated in the initial search results and may require direct inquiry.

The Role of MEHP-d4 in Quantitative Analysis

MEHP-d4 serves as an ideal internal standard for the quantification of MEHP.[1] Being isotopically labeled, its chemical and physical properties are nearly identical to the native analyte. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, thus effectively compensating for any analyte loss or signal suppression/enhancement.[1] The use of MEHP-d4 is particularly crucial for complex matrices such as serum, urine, and tissue homogenates, where significant matrix effects are common.

Experimental Protocol: Quantification of MEHP in Biological Samples using MEHP-d4 and LC-MS/MS

The following is a generalized experimental protocol for the quantitative analysis of MEHP in biological samples using MEHP-d4 as an internal standard. This protocol is a composite of methodologies described in various research articles and should be optimized for specific laboratory conditions and sample types.

Preparation of Standards and Reagents

-

MEHP and MEHP-d4 Stock Solutions: Prepare individual stock solutions of MEHP and MEHP-d4 in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of MEHP by serially diluting the stock solution with the appropriate solvent. The concentration range of these standards should encompass the expected concentration of MEHP in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of MEHP-d4 at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards. This solution will be added to all calibration standards, quality control samples, and unknown samples.

Sample Preparation

The following is a general procedure for the extraction of MEHP from a biological matrix like serum or urine.

-

Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the MEHP-d4 internal standard spiking solution to each tube.

-

Protein Precipitation/Extraction: Add a protein precipitation agent and extraction solvent, such as acetonitrile, to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of MEHP.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of MEHP and MEHP-d4.

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MEHP and MEHP-d4 are monitored for selective and sensitive quantification. For example, a potential transition for MEHP could be m/z 277.1 → 134.1. The corresponding transition for MEHP-d4 would be shifted by 4 Da (m/z 281.1 → 138.1).

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of MEHP to the peak area of MEHP-d4 against the concentration of the MEHP calibration standards.

-

Quantification: Determine the concentration of MEHP in the unknown samples by calculating the peak area ratio of MEHP to MEHP-d4 and interpolating the concentration from the calibration curve.

Workflow and Signaling Pathway Visualization

To visually represent the analytical workflow, the following diagrams have been generated using the DOT language.

Caption: Analytical workflow for MEHP quantification.

Caption: Metabolic pathway of DEHP to MEHP.

References

Technical Guidance on the Isotopic Purity of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling purity of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4), a critical internal standard for the accurate quantification of its unlabeled counterpart in various biological and environmental matrices. This document outlines the key data on isotopic purity, detailed experimental protocols for its determination, and logical workflows to ensure the reliability of research data.

Data Presentation: Isotopic Purity of MEHP-d4

The isotopic purity of MEHP-d4 is a crucial parameter that can vary between different commercial suppliers and even between different lots from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) provided with their specific lot of the standard. The data is typically presented in terms of chemical purity and isotopic enrichment.

| Supplier/Source | Chemical Purity | Isotopic Purity/Enrichment | Notes |

| MedchemExpress | 99.71% | Not explicitly stated on the public data sheet. | Used as a deuterium-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |

| BOC Sciences | 95% by HPLC | 98% atom D | The "98% atom D" indicates a high degree of deuterium (B1214612) incorporation at the labeled positions.[2] |

| CRM LABSTANDARD | ≥ 95% | Not explicitly stated. | Labeled on the phthalic acid ring. |

| Cambridge Isotope Labs. | 98% | For the precursor, Bis(2-ethylhexyl) phthalate (B1215562) (ring-D₄). | This is the purity of the precursor, DEHP-d4, which is metabolized to MEHP-d4. The isotopic purity of the metabolite is expected to be comparable.[3] |

Note: The isotopic distribution, detailing the percentage of molecules with d0, d1, d2, d3, and d4, is the most comprehensive measure of isotopic purity. While not always publicly available, this information is critical for correcting for any contribution of the internal standard to the analyte signal, especially at low concentrations.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of MEHP-d4 is primarily accomplished using high-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique such as liquid chromatography (LC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position and extent of deuteration.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general method for the determination of the isotopic distribution of MEHP-d4.

1. Sample Preparation:

-

Prepare a stock solution of MEHP-d4 in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration suitable for MS detection (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of MEHP.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-4 min: 33% B

-

4-6 min: 33-60% B

-

6-7 min: 60-95% B

-

7-10 min: Hold at 95% B

-

10-12 min: Return to 33% B

-

12-14 min: Re-equilibration at 33% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is required to resolve the isotopic peaks.

-

Scan Mode: Full scan from m/z 270 to 290 to encompass the isotopic cluster of MEHP (unlabeled) and MEHP-d4.

-

Resolution: Set to a high resolution (e.g., >20,000) to ensure baseline separation of the isotopologues.

-

Key Ions to Monitor:

-

MEHP (d0): [M-H]⁻ at m/z ~277.1440

-

MEHP-d4: [M-H]⁻ at m/z ~281.1692

-

4. Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (d0, d1, d2, d3, d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues to determine the isotopic distribution.

Mandatory Visualizations

Caption: Experimental workflow for determining the isotopic purity of MEHP-d4.

Caption: Conceptual relationship of analyte and internal standard in LC-MS analysis.

References

Toxicological Profile of Mono-(2-ethylhexyl) phthalate (MEHP) and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous, leading to endogenous formation of MEHP, which is linked to a spectrum of adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of MEHP and its metabolites, with a focus on its impact on reproductive, developmental, and hepatic systems. This document summarizes key quantitative toxicological data, details experimental methodologies from seminal studies, and provides visual representations of the core signaling pathways involved in MEHP-induced toxicity.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use as a plasticizer in a vast array of consumer and medical products. Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized by lipases in the gut and other tissues to its monoester metabolite, MEHP. MEHP is considered the primary toxicant responsible for the adverse effects associated with DEHP exposure. Further metabolism of MEHP leads to the formation of several oxidized metabolites, which are then excreted. Understanding the toxicological profile of MEHP is therefore critical for assessing the health risks posed by DEHP exposure. This guide synthesizes current knowledge on the dose-dependent toxic effects of MEHP, the underlying molecular mechanisms, and the experimental approaches used to elucidate them.

Toxicokinetics

Following administration of DEHP, MEHP is rapidly formed and absorbed. In rats, MEHP can be detected in the blood shortly after oral DEHP exposure. MEHP is then further metabolized in the liver via omega- and omega-1 oxidation of its ethylhexyl side chain, leading to the formation of metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP). These metabolites are more polar than MEHP and are more readily excreted in the urine.

Key Toxicological Endpoints

Reproductive Toxicity

MEHP is a well-established reproductive toxicant, particularly affecting the male reproductive system. Its effects are most pronounced during in utero and early postnatal development.

3.1.1. Testicular Effects

MEHP disrupts testicular steroidogenesis by inhibiting the production of testosterone (B1683101).[1][2] This effect is primarily due to the downregulation of key genes and proteins involved in cholesterol transport and steroid synthesis, such as the steroidogenic acute regulatory (StAR) protein and cytochrome P450 enzymes.[2] In vitro studies using rodent Leydig cells have demonstrated a dose-dependent decrease in testosterone production following MEHP exposure.[1][2]

Quantitative Data on Testicular Toxicity

| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |

| Testosterone Production | Rat Fetal Testis Culture | 10⁻⁶ M MEHP | 21% decrease | |

| Testosterone Production | Rat Fetal Testis Culture | 10⁻⁵ M MEHP | 45% decrease | |

| Testosterone Production | Rat Leydig Cells | 1 µM and 5 µM MEHP | Significant decrease | |

| LH-induced Testosterone | Rat Fetal Testis Culture | 10⁻⁵ M MEHP | Significant inhibition |

3.1.2. Ovarian Effects

MEHP also exerts toxic effects on the female reproductive system. In vitro studies using rodent ovarian follicles have shown that MEHP can inhibit follicular growth and induce atresia (degeneration) in a dose-dependent manner. Exposure to MEHP has also been shown to disrupt steroid hormone production in ovarian cells.

Quantitative Data on Ovarian Toxicity

| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |

| Follicle Growth | Mouse Antral Follicles | 0.1, 1, 10, 100 µg/ml MEHP | Inhibition of follicle growth | |

| Follicular Development | Rat Ovarian Follicles | 100 µg/ml MEHP | Suppression of follicular development | |

| Follicular Growth | Human Ovarian Tissue | 20.51 nM MEHP | Reduced follicular growth | |

| Follicular Degeneration | Human Ovarian Tissue | 20.51 mM MEHP | Increased follicular degeneration |

Developmental Toxicity

Exposure to MEHP during critical developmental windows can lead to a range of adverse outcomes. In animal studies, in utero exposure to MEHP is associated with malformations of the male reproductive tract, including hypospadias and cryptorchidism. MEHP can also negatively impact embryonic development, with high concentrations reducing blastocyst formation and hatching in vitro.

Quantitative Data on Developmental Toxicity

| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |

| Live Fetuses | Mice (in vivo) | 1 mL/kg MEHP | <32% live fetuses, all deformed | |

| Blastocyst Formation | Mouse Embryos (in vitro) | 100 µM MEHP | Significant reduction | |

| Blastocyst Formation | Mouse Embryos (in vitro) | 1000 µM MEHP | Severe reduction | |

| Pancreatic β-cell Area | Zebrafish Embryos | 200 µg/L MEHP | Significant decrease | |

| Oocyte Maturation (MII stage) | Mouse Oocytes (in vitro) | 2.56 µM DEHP/MEHP | Dose-dependent reduction |

Hepatotoxicity

The liver is a primary target organ for MEHP toxicity. MEHP induces hepatotoxicity through mechanisms that include peroxisome proliferation, oxidative stress, and disruption of lipid metabolism. In rodents, exposure to MEHP leads to an increase in liver weight and the induction of enzymes involved in peroxisomal β-oxidation.

Quantitative Data on Hepatotoxicity

| Endpoint | Species/System | Dose | Observed Effect | Reference |

| Peroxisomal β-oxidation | Hamster (in vivo) | 500 mg/kg MEHP | 3-fold increase | |

| Plasma ALT and AST levels | Rat (in vivo) | 25, 50, 100, 200, 400 mg/kg bw/day MEHP | Increased levels | |

| Liver Weight | Rat (in vivo) | 100, 200, 400 mg/kg bw/day MEHP | Increased liver weight | |

| CYP4A1 Induction | Rat Liver (in vivo) | Dose-related induction |

Mechanisms of Toxicity

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

MEHP is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. The activation of PPARα in the liver is a key mechanism underlying MEHP-induced peroxisome proliferation and subsequent hepatotoxicity in rodents. Activation of PPARs by MEHP leads to the transcriptional regulation of numerous genes involved in lipid metabolism, inflammation, and cell proliferation.

Signaling Pathway: MEHP-induced PPAR Activation

Caption: MEHP activates PPARα and PPARγ, leading to altered gene expression and hepatotoxicity.

Oxidative Stress and Apoptosis

MEHP has been shown to induce oxidative stress in various cell types by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants. This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, and trigger apoptotic cell death. The apoptotic pathway induced by MEHP often involves the mitochondria, with changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Signaling Pathway: MEHP-induced Oxidative Stress and Apoptosis

Caption: MEHP induces oxidative stress and apoptosis through mitochondrial pathways.

Experimental Protocols

In Vitro Rat Fetal Testis Culture for Steroidogenesis Assessment

-

Objective: To assess the direct effects of MEHP on testicular testosterone production.

-

Method:

-

Testes are dissected from 14.5-day-old rat fetuses.

-

Testes are cultured on Millicell-CM inserts (Millipore) in 24-well plates.

-

Culture medium consists of DMEM/F12 supplemented with antibiotics and insulin.

-

Testes are exposed to various concentrations of MEHP (e.g., 10⁻⁶ M, 10⁻⁵ M) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

For stimulated testosterone production, luteinizing hormone (LH) can be added to the culture medium.

-

At the end of the culture period, the medium is collected for testosterone measurement using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Testes can be fixed for histological analysis or processed for gene and protein expression analysis.

-

In Vitro Mouse Ovarian Antral Follicle Culture

-

Objective: To evaluate the effects of MEHP on ovarian follicle growth and survival.

-

Method:

-

Antral follicles are mechanically isolated from the ovaries of immature female mice.

-

Individual follicles are cultured in 96-well plates in α-MEM medium supplemented with fetal bovine serum, insulin, transferrin, and selenium.

-

Follicles are treated with different concentrations of MEHP (e.g., 0.1, 1, 10, 100 µg/ml) or vehicle control.

-

Follicle diameter is measured daily to assess growth.

-

At the end of the culture period (e.g., 96 hours), follicle survival can be assessed by morphological criteria (e.g., presence of an intact basement membrane and healthy granulosa cells).

-

The culture medium can be collected to measure hormone levels (e.g., estradiol, progesterone).

-

Follicles can be processed for analysis of gene expression (e.g., cell cycle regulators, apoptotic markers) or for immunohistochemistry.

-

References

- 1. Time- and Dose-Related Effects of Di-(2-ethylhexyl) Phthalate and Its Main Metabolites on the Function of the Rat Fetal Testis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Mono-(2-ethylhexyl) phthalate (MEHP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in various consumer and industrial products. Due to the ubiquitous nature of DEHP, MEHP is a common environmental contaminant found in soil, water, and air. Its potential as an endocrine disruptor and its adverse effects on reproductive health have made its environmental fate and degradation a subject of extensive research. This technical guide provides a comprehensive overview of the current scientific understanding of ME.HP's persistence, mobility, and degradation pathways in the environment.

Data Presentation

Table 1: Physicochemical Properties and Environmental Fate Parameters of MEHP

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 278.34 g/mol | --INVALID-LINK-- |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (estimated) | --INVALID-LINK-- |

| Urinary Elimination Half-life (human) | 3.5 ± 1.4 hours | [1] |

| Urinary Elimination Half-life (human, second phase) | 5 hours | [2] |

| Soil Half-life (of parent DEHP) | 24.2 - 300 days | [2][3] |

| Water Half-life (of parent DEHP, aerobic) | 14 days | [1] |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) (of parent DEHP) | 5.41 - 5.95 |

Table 2: Bioconcentration Factors (BCF) for Phthalates

| Organism | Phthalate | BCF (L/kg) | Reference |

| Sheepshead minnow (Cyprinodon variegatus) | DEHP | 637 | |

| Various aquatic organisms | Phthalate esters | Generally < 5000 |

Environmental Fate and Degradation Pathways

The environmental persistence of MEHP is influenced by several factors, including microbial activity, sunlight, and the physicochemical properties of the surrounding medium.

Biodegradation

Biodegradation is the primary mechanism for the removal of MEHP from the environment. A diverse range of microorganisms, particularly bacteria, have been shown to degrade MEHP. The degradation process typically occurs in two main stages:

-

Hydrolysis of DEHP to MEHP: The initial step in the degradation of the parent compound, DEHP, is the hydrolysis of one of its ester bonds by microbial esterases or hydrolases, yielding MEHP and 2-ethylhexanol.

-

Degradation of MEHP: MEHP is then further metabolized.

Aerobic Degradation:

Under aerobic conditions, the degradation of MEHP proceeds through the following key steps:

-

Hydrolysis: MEHP is hydrolyzed to phthalic acid and 2-ethylhexanol.

-

Aromatic Ring Cleavage: Phthalic acid is then attacked by dioxygenase enzymes. In Gram-negative bacteria, this typically proceeds via the formation of 4,5-dihydroxyphthalate, which is then decarboxylated to form protocatechuate. In Gram-positive bacteria, the pathway often involves the formation of 3,4-dihydroxyphthalate, which also leads to protocatechuate.

-

Central Metabolism: Protocatechuate undergoes ring cleavage (either ortho or meta cleavage) and is further metabolized into intermediates of the central carbon metabolism, such as acetyl-CoA and succinyl-CoA.

Anaerobic Degradation:

Under anaerobic conditions, the degradation pathway is different and does not involve oxygenases. The key steps include:

-

Activation: Phthalate is activated to phthaloyl-CoA.

-

Decarboxylation: Phthaloyl-CoA is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.

-

Ring Reduction and Cleavage: The benzoyl-CoA ring is then reduced and subsequently cleaved.

Photodegradation

Photodegradation can also contribute to the transformation of MEHP in the environment, particularly in aquatic systems and in the atmosphere. The process is influenced by the presence of photosensitizers and reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The aromatic ring of MEHP is susceptible to attack by these reactive species, leading to hydroxylation and eventual ring cleavage. The UV absorption spectrum of MEHP shows maximum absorbance around 235 nm.

Signaling Pathways and Genetic Regulation

The biodegradation of MEHP is a genetically controlled process. The genes responsible for the degradation of phthalates are often organized in operons or gene clusters, which allows for their coordinated regulation.

Key Enzymes and Genes in MEHP Degradation:

-

Esterases/Hydrolases: These enzymes are responsible for the initial hydrolysis of DEHP to MEHP and then MEHP to phthalic acid.

-

Phthalate Dioxygenases: These enzymes initiate the oxidation of the phthalate ring. The genes for these enzymes are often denoted as oph (in Gram-negative bacteria) or pht (in Gram-positive bacteria).

-

Dehydrogenases: These enzymes are involved in the subsequent oxidation of the diol intermediates.

-

Decarboxylases: These enzymes catalyze the removal of a carboxyl group from the dihydroxyphthalate intermediate to form protocatechuate.

-

Protocatechuate Dioxygenases: These enzymes are responsible for the cleavage of the protocatechuate ring.

The expression of these gene clusters is typically induced by the presence of phthalates or their metabolites.

Mandatory Visualizations

Caption: Aerobic degradation pathway of MEHP.

References

- 1. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly isolated halotolerant Ochrobactrum anthropi strain L1-W - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MEHP-d4 as an Internal Standard in DEHP Exposure Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) as an internal standard in the accurate quantification of di-(2-ethylhexyl) phthalate (B1215562) (DEHP) exposure. Given the widespread use of DEHP as a plasticizer and its classification as an endocrine-disrupting chemical, precise measurement of its metabolites is paramount for toxicological and clinical research. This document outlines the metabolic pathways of DEHP, detailed experimental protocols for metabolite quantification, and key performance data for analytical methods utilizing MEHP-d4.

Introduction to DEHP and the Imperative for Accurate Biomonitoring

Di-(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use in plastics and other consumer products.[1] Human exposure is widespread, and concerns over its potential adverse health effects, including endocrine disruption, necessitate reliable methods for assessing the internal body burden.[1] Biomonitoring, typically through the analysis of urine, blood, or hair, is the preferred approach for evaluating human exposure.[1][2] DEHP is rapidly metabolized in the body, and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), along with several secondary oxidized metabolites, serve as key biomarkers of exposure.[3]

The use of a stable isotope-labeled internal standard, such as MEHP-d4, is crucial for achieving the accuracy and precision required in these analytical methods. Isotope dilution mass spectrometry is the gold standard for quantitative analysis of DEHP metabolites, as the internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response.

DEHP Metabolic Pathway

Following exposure, DEHP undergoes a series of metabolic transformations. The initial and primary step is the hydrolysis of DEHP to MEHP. MEHP is then further metabolized through oxidation to form several secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP). These metabolites, often conjugated with glucuronic acid, are then excreted in the urine. The secondary metabolites, in particular, are considered robust biomarkers for DEHP exposure as they are less susceptible to external contamination than MEHP itself.

Quantitative Analysis of DEHP Metabolites using MEHP-d4

The quantification of DEHP metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of MEHP-d4 as an internal standard is integral to the isotope dilution method, which provides high accuracy and precision by correcting for analyte loss during sample processing and for matrix effects during analysis.

General Experimental Workflow

The analytical process for DEHP metabolite quantification generally involves sample collection, enzymatic deconjugation, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature.

1. Sample Preparation (Urine)

-

Collection and Storage: Collect first-morning void or 24-hour urine samples. Store at -20°C or below until analysis.

-

Enzymatic Deconjugation:

-

Thaw urine samples and mix thoroughly.

-

To a 500 µL aliquot of urine, add 1500 µL of 2 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

-

Add a known amount of MEHP-d4 internal standard solution. Other deuterated or 13C-labeled metabolite standards may also be included.

-

Add β-glucuronidase from E. coli to hydrolyze the glucuronidated metabolites.

-

Incubate the mixture, for example, at 37°C for a specified period (e.g., 2-4 hours).

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol, acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Utilize a reversed-phase HPLC column (e.g., C18) for separation of the DEHP metabolites.

-

Employ a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol or acetonitrile.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for each analyte and the MEHP-d4 internal standard in multiple reaction monitoring (MRM) mode.

-

3. Quantification

-

Construct a calibration curve using standards of known concentrations of the target analytes and a constant concentration of the internal standard.

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the native analyte to the MEHP-d4 internal standard against the calibration curve. The formula for calculation is: Cx = (Ax / AIS) * (CIS / RF) where:

-

Cx = Concentration of the analyte

-

Ax = Peak area of the analyte

-

AIS = Peak area of the internal standard (MEHP-d4)

-

CIS = Concentration of the internal standard

-

RF = Response factor determined from the calibration curve

-

Method Performance and Validation Data

The use of MEHP-d4 as an internal standard significantly enhances the reliability of analytical methods for DEHP metabolites. The following tables summarize key performance metrics from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DEHP Metabolites

| Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| MEHP | 0.11 - 0.28 | 0.24 - 0.58 | |

| MEOHP | 0.18 | 0.48 | |

| MEHHP | 0.11 | 0.24 | |

| MEHP | ~0.024 (µg/L) | ~0.05 (µg/L) | |

| MEOHP | ~0.088 (µg/L) | ~0.48 (µg/L) | |

| MEHHP | ~0.024 (µg/L) | ~0.05 (µg/L) |

Table 2: Recovery and Precision Data

| Metabolite | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| MEHP | 79 - 102 | 6.49 | |

| MEOHP | 79 - 102 | 3.69 | |

| MEHHP | 79 - 102 | 8.21 | |

| MEHP | 55 - 90 | 6.3 - 13.2 | |

| MEOHP | 68 - 96 | 6.3 - 13.2 | |

| MEHHP | 69 - 109 | 6.3 - 13.2 |

Table 3: Linearity of Standard Curves

| Metabolite | Linearity (r) | Concentration Range (ng/mL) | Reference |

| MEHP | > 0.995 | 4 - 50 | |

| MEOHP | > 0.995 | 4 - 50 | |

| MEHHP | > 0.995 | 4 - 50 |

Conclusion

The use of MEHP-d4 as an internal standard is indispensable for the accurate and precise quantification of DEHP exposure through the analysis of its metabolites. Isotope dilution LC-MS/MS methods, incorporating MEHP-d4, provide the necessary sensitivity and reliability for biomonitoring studies, risk assessment, and research in toxicology and drug development. The detailed protocols and performance data presented in this guide serve as a valuable resource for laboratories involved in the analysis of DEHP and other environmental contaminants. The robustness of these methods ensures the generation of high-quality data, which is essential for understanding the health implications of DEHP exposure and for informing public health policies.

References

- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Di(2-ethylhexyl)phthalate: A Technical Guide Utilizing MEHP-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of Di(2-ethylhexyl)phthalate (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties. The guide details the critical role of its deuterated metabolite, Mono(2-ethylhexyl)phthalate-d4 (MEHP-d4), as an internal standard in quantitative analytical methodologies. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex pathways and workflows to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction to DEHP Metabolism

Di(2-ethylhexyl)phthalate is extensively metabolized in mammals, primarily in the liver and intestines. The initial and rate-limiting step is the hydrolysis of one of the ester bonds by lipases to form Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol.[1] MEHP, the primary and more biologically active metabolite, undergoes further extensive oxidative metabolism.[2] These secondary metabolites, which are more polar and readily excreted in urine, serve as reliable biomarkers for assessing DEHP exposure.[3]

The metabolic cascade involves a series of oxidation reactions on the 2-ethylhexyl side chain of MEHP, leading to the formation of several key metabolites, including mono(2-ethyl-5-hydroxyhexyl)phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP).[2] These metabolites can also be conjugated with glucuronic acid before excretion.[1] Understanding these pathways is crucial for accurately assessing exposure and understanding the toxicokinetics and toxicodynamics of DEHP.

The Role of MEHP-d4 in Quantitative Analysis

Due to the complexity of biological matrices and the low concentrations of DEHP metabolites, accurate quantification requires the use of stable isotope-labeled internal standards. MEHP-d4, a deuterated analog of MEHP, is the ideal internal standard for the analysis of DEHP metabolites. Its chemical and physical properties are nearly identical to the native MEHP, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. The mass difference allows for its distinct detection by mass spectrometry, enabling precise and accurate quantification of the target analytes.

Quantitative Data on DEHP Metabolism

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of DEHP metabolites.

Table 1: Method Validation Parameters for the Analysis of DEHP Metabolites in Human Urine

| Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference(s) |

| MEHP | 0.06 - 0.81 | 0.24 - 1.2 | 97.6 - 107.7 | |

| 5-OH-MEHP | 0.13 - 0.28 | 0.58 | 108.1 | |

| 5-oxo-MEHP | 0.10 - 0.11 | 0.24 | 92.9 | |

| 5cx-MEPP | Not widely reported | Not widely reported | >90 |

Table 2: Representative Concentrations of DEHP Metabolites in Human Urine (General Population)

| Metabolite | Median Concentration (µg/L) | 95th Percentile (µg/L) | Reference(s) |

| MEHP | 3.81 - 17.6 | 192 | |

| 5-OH-MEHP | ~25 | Not widely reported | |

| 5-oxo-MEHP | ~15 | Not widely reported | |

| Sum of DEHP Metabolites | 35 | 406 |

Table 3: Pharmacokinetic Parameters of DEHP Metabolites in Humans After Oral Administration

| Parameter | MEHP | 5-OH-MEHP | 5-oxo-MEHP | Reference(s) |

| Elimination Half-Life (t½) | 2-5 hours | 2-10 hours | 2-10 hours | |

| Percentage of Dose Excreted in Urine (44h) | 7.3% | 24.7% | 14.9% |

Experimental Protocols

This section provides a detailed, representative methodology for the quantitative analysis of DEHP metabolites in human urine using MEHP-d4 as an internal standard, based on established protocols.

Sample Preparation

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix the samples to ensure homogeneity. Transfer a 1.0 mL aliquot of urine into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of MEHP-d4 internal standard solution to each urine sample, quality control sample, and calibration standard.

-

Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 100 µL of a β-glucuronidase solution in ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) to each tube. Incubate the samples at 37°C for 2 hours.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the analytes with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Instrumental Analysis: UPLC-MS/MS

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the MEHP-d4 internal standard.

-

In Vitro Metabolism Assay using Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of DEHP using liver microsomes.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:

-

Liver microsomes (human or other species).

-

DEHP (substrate) dissolved in a suitable solvent (e.g., methanol).

-

NADPH regenerating system (to support cytochrome P450 enzyme activity).

-

Phosphate buffer (pH 7.4).

-

-

Incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the MEHP-d4 internal standard.

-

Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis to quantify the formation of MEHP and its oxidative metabolites.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key metabolic pathways, experimental workflows, and signaling interactions of DEHP and its metabolites.

Caption: Major metabolic pathway of Di(2-ethylhexyl)phthalate (DEHP) in humans.

References

The Gold Standard: A Technical Guide to Deuterated Phthalate Standards in Analytical Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated phthalate (B1215562) standards in the precise and accurate quantification of phthalate esters. Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous in modern life, found in everything from food packaging and medical devices to toys and personal care products.[1] Growing concerns over their potential as endocrine-disrupting chemicals have led to stringent regulatory scrutiny and the need for highly reliable analytical methods to monitor their presence in a wide array of matrices.[1][2]

The inherent volatility of phthalates and the complexity of sample matrices present significant analytical challenges.[1] The use of deuterated internal standards, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), has emerged as the gold standard methodology, an approach known as isotope dilution mass spectrometry (IDMS).[1] These isotopically labeled analogs of target phthalates exhibit nearly identical chemical and physical properties to their non-labeled counterparts. By introducing a known quantity of a deuterated standard into a sample at the beginning of the analytical process, scientists can effectively compensate for analyte loss during sample preparation and for matrix effects in the analytical instrument, ensuring highly accurate and precise results.

Core Applications of Deuterated Phthalate Standards

The application of deuterated phthalate standards spans a wide range of analytical scenarios, driven by the need to accurately quantify these compounds in diverse and complex samples. Key application areas include:

-

Environmental Monitoring: Assessing the extent of phthalate contamination in environmental compartments is crucial for understanding their fate and transport. Deuterated standards are instrumental in the analysis of phthalates in indoor air, water, and soil, enabling regulatory bodies and researchers to monitor environmental quality and enforce compliance.

-

Food and Beverage Safety: Phthalates can migrate from packaging materials into foodstuffs, posing a potential risk to human health. Isotope dilution methods using deuterated standards are routinely employed to quantify phthalates in a variety of food and beverage products, including edible oils, coffee, wine, and bottled water, ensuring food safety and regulatory compliance.

-

Consumer Product Safety: To protect consumers, regulatory agencies worldwide have set limits on the phthalate content in consumer goods, particularly in items intended for children such as toys. Deuterated standards are essential for the accurate determination of phthalate concentrations in plastics, cosmetics, and other consumer products.

-

Biomonitoring: Measuring the levels of phthalate metabolites in human biological samples, such as urine, provides a direct measure of human exposure. Deuterated standards for both parent phthalates and their metabolites are critical for obtaining the reliable data needed for epidemiological studies and risk assessments.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., a deuterated phthalate) to a sample before any sample processing steps. The underlying principle is that the isotopically labeled standard will behave identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, irrespective of any losses that may have occurred during sample preparation.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mono-(2-ethylhexyl) phthalate-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) in biological matrices. Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors, making their monitoring in biological samples crucial for toxicological and epidemiological studies. The use of a deuterated internal standard, MEHP-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method presented herein is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of MEHP in various biological samples.

Introduction

Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to its potential endocrine-disrupting properties, the quantification of MEHP in biological matrices such as plasma, serum, and urine is of significant interest in environmental health and toxicology research. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, and MEHP-d4 is commonly used to ensure the accuracy and reliability of MEHP quantification. This document provides a comprehensive guide to developing and validating an LC-MS/MS method for MEHP, utilizing MEHP-d4 as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of MEHP using MEHP-d4 as an internal standard is depicted below. This process includes sample preparation, LC separation, MS/MS detection, and data analysis.

Caption: Experimental workflow for MEHP quantification.

Experimental Protocols

Materials and Reagents

-

Mono-(2-ethylhexyl) phthalate (MEHP) analytical standard

-

This compound (MEHP-d4) internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297)

-

Solvents for extraction (e.g., methyl tert-butyl ether (MTBE), hexane (B92381), ethyl acetate)

-

Biological matrix (e.g., human plasma, urine)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of biological sample (e.g., plasma, urine) in a polypropylene (B1209903) tube, add 10 µL of MEHP-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 500 µL of extraction solvent (e.g., a mixture of hexane and ethyl acetate (9:1, v/v)).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of biological sample, add 10 µL of MEHP-d4 internal standard working solution.

-

Dilute the sample with 400 µL of 2% formic acid in water.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient starts at a lower percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration. A representative gradient is shown in the table below.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 40 |

| 5.0 | 40 |

Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is required for Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for MEHP.

-

MRM Transitions: The precursor and product ions for MEHP and MEHP-d4 need to be optimized. Representative transitions are provided in the table below. Cone voltage and collision energy should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| MEHP | 277.2 | 134.1 | 20-30 | 10-20 |

| MEHP-d4 | 281.2 | 138.1 | 20-30 | 10-20 |

Method Validation

A comprehensive validation of the LC-MS/MS method should be performed according to established regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[1] Key validation parameters are summarized in the table below, along with typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |

| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations. | Mean concentration within ±15% of the nominal value (±20% at LOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ) |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |